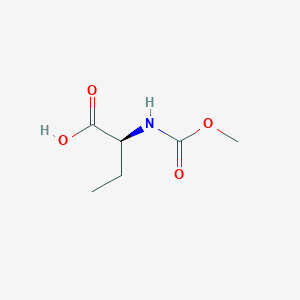

(S)-2-((Methoxycarbonyl)amino)butanoic acid

Description

Context and Significance within Chiral Organic Synthesis

Chiral organic synthesis is a specialized field focused on the preparation of enantiomerically pure compounds. The significance of (S)-2-((Methoxycarbonyl)amino)butanoic acid lies in its identity as a chiral building block. researchgate.net Molecules that exist as non-superimposable mirror images, or enantiomers, can exhibit profoundly different biological activities. Therefore, the ability to selectively synthesize one enantiomer over the other is critical in fields like medicinal chemistry and materials science.

This compound belongs to the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources. Amino acids, including the parent L-aminobutyric acid from which this compound is derived, are a primary source for this pool. researchgate.net The methoxycarbonyl group serves as a protecting group for the amine functionality. wikipedia.orglibretexts.org This protection is crucial as it prevents the amine from participating in unwanted side reactions during a synthetic sequence, allowing chemists to selectively manipulate other parts of the molecule. wikipedia.orgthermofisher.com The use of such protecting groups is a fundamental strategy in multi-step organic synthesis, particularly in peptide synthesis. wikipedia.orgpeptide.com

Role as a Key Chiral Building Block in Advanced Chemical Synthesis

The utility of this compound extends to its role as a versatile starting material for the synthesis of more complex chiral molecules. sigmaaldrich.com Its defined stereocenter provides a foundation upon which new stereocenters can be built with a high degree of control. This is a cornerstone of asymmetric synthesis. researchgate.net

For instance, derivatives of chiral amino acids are used to synthesize other valuable non-canonical amino acids. A notable example is the synthesis of L-α-vinylglycine, an important inhibitor of several enzymes, which can be synthesized from protected amino acid precursors. nih.govresearchgate.net The synthesis of chiral β-substituted γ-amino-butyric acid (GABA) derivatives, a class of molecules with significant pharmaceutical value, also relies on chiral starting materials to guide the stereochemical outcome of the reactions. researchgate.netrsc.org The principles of using protected amino acids as chiral precursors are well-established, allowing for the construction of a wide array of complex and biologically active molecules. researchgate.netnih.gov

Overview of Research Domains for N-Methoxycarbonyl Amino Acids

N-Methoxycarbonyl amino acids, the class of compounds to which this compound belongs, find broad application across various research domains. The methoxycarbonyl group is one of many N-alkoxycarbonyl protecting groups used in organic chemistry. nih.gov

A primary application is in peptide synthesis . wikipedia.orgthermofisher.com To construct a peptide chain, amino acids are sequentially coupled. This process requires the temporary protection of the alpha-nitrogen of the incoming amino acid to prevent uncontrolled polymerization. wikipedia.orgpeptide.com While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are more common in modern solid-phase peptide synthesis, the underlying principles of amine protection are the same. libretexts.orgpeptide.com

Beyond peptides, these compounds are instrumental in:

Synthesis of Bioactive Molecules: N-protected amino acids are foundational in synthesizing natural products and their derivatives, which are often explored for their therapeutic potential. frontiersin.org

Development of Novel Materials: The incorporation of chiral amino acid derivatives can impart specific properties to polymers and other materials.

Catalysis: Chiral ligands derived from amino acids are used in asymmetric catalysis to influence the stereochemical outcome of chemical reactions.

Biochemical Probes: Modified amino acids are used to study enzyme mechanisms and protein structure and function. acs.org For example, the N-terminal residues of proteins have been studied using methoxycarbonyl chloride. nih.gov

The table below summarizes key properties of the subject compound.

| Property | Value |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)butanoic acid |

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| Chirality | (S)-configuration |

| Parent Amino Acid | L-Aminobutyric acid |

| Protecting Group | Methoxycarbonyl (Moc) |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRXVUZLLZTQMX-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of S 2 Methoxycarbonyl Amino Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the formation of esters, amides, and other derivatives, as well as undergoing decarboxylation under specific conditions.

Esterification Reactions

The conversion of the carboxylic acid group of (S)-2-((Methoxycarbonyl)amino)butanoic acid into an ester is a fundamental transformation. This is commonly achieved through acid-catalyzed esterification, also known as Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. quora.com This reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used. quora.com

Other methods for esterification that avoid strongly acidic conditions can also be employed. These include reactions with alkyl halides under basic conditions or using coupling agents that activate the carboxylic acid. For instance, N-protected amino acids can be esterified prior to reduction reactions using systems like thionyl chloride in ethanol. google.com

Table 1: Representative Esterification Methods for N-Protected Amino Acids

| Method | Reagents & Conditions | Description |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄, Heat | A classic, reversible acid-catalyzed method. quora.com |

| Steglich Esterification | Alcohol, DCC (Dicyclohexylcarbodiimide), Catalytic DMAP (4-Dimethylaminopyridine) | A mild method suitable for sensitive substrates, proceeding through an activated acyl-urea intermediate. organic-chemistry.org |

| Reaction with Alkyl Halides | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | Forms the ester via an Sₙ2 reaction with the carboxylate salt. |

Amidation and Peptide Coupling Reactions

The formation of an amide bond by coupling the carboxylic acid moiety with an amine is one of the most significant reactions for N-protected amino acids, forming the basis of peptide synthesis. youtube.com To facilitate this reaction, the carboxylic acid must first be activated to make the carbonyl carbon more electrophilic. This is achieved using a variety of peptide coupling reagents. nih.govbachem.com

Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), as well as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.comsigmaaldrich.comrsc.org These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or a symmetric anhydride, which then readily reacts with the amino group of another molecule to form the peptide bond. youtube.comsigmaaldrich.com The choice of coupling reagent and additives (like HOBt or HOAt) can be crucial for minimizing side reactions, such as racemization at the chiral center. bachem.com

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC, EDC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com |

| Phosphonium Salts | BOP, PyBOP | Forms an activated phosphonium ester, which is highly reactive towards amines. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Generates active esters (e.g., OBt, OAt esters) in situ that readily undergo aminolysis. sigmaaldrich.comrsc.org |

Decarboxylation Pathways, including Radical-Mediated Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved through various pathways. Traditional methods often require high temperatures. researchgate.net However, milder, more selective methods have been developed, particularly those involving radical intermediates.

Photoredox catalysis has emerged as a powerful tool for the decarboxylation of N-protected amino acids. nih.govmdpi.com In these processes, the carboxylic acid is often converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. mdpi.com Upon visible light irradiation in the presence of a photocatalyst, a single-electron transfer (SET) process occurs, leading to the formation of an alkyl radical via decarboxylation. mdpi.com This radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Another innovative radical-mediated method involves the conversion of the amino acid to a thioacid, followed by photochemically activated carbonyl sulfide (B99878) (COS) elimination to generate the corresponding N-alkyl amine derivative. nih.govnih.govresearchgate.net This approach is notable for its mild conditions and tolerance of various protecting groups. mdpi.comnih.gov

Transformations at the N-Methoxycarbonyl Protecting Group

The N-methoxycarbonyl (Moc) group serves to protect the amino functionality, preventing its participation in unwanted side reactions, particularly during the activation of the carboxylic acid. The utility of this protecting group is determined by its stability under various conditions and the ability to remove it selectively when desired.

Selective Deprotection Methodologies

The cleavage of the N-methoxycarbonyl group to liberate the free amine is a critical step in multi-step syntheses. Unlike the more common Boc (acid-labile) and Fmoc (base-labile) groups, the methyl carbamate (B1207046) is generally more robust. nih.gov However, specific methods for its removal have been developed.

One effective method for cleaving methyl carbamates involves the use of chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base like triethylamine (B128534) in a suitable solvent, followed by aqueous hydrolysis. nih.gov This procedure has been shown to selectively deprotect methyl carbamates in the presence of other functional groups. nih.gov Other reported methods for carbamate cleavage include treatment with 2-mercaptoethanol (B42355) and potassium phosphate (B84403) or using diethylenetriamine. organic-chemistry.org Reductive cleavage using lithium in liquid ammonia (B1221849) has also been documented for N-(methoxycarbonyl)hydrazines, suggesting a potential pathway for related carbamates. acs.org

Table 3: Selected Deprotection Methods for Carbamates

| Reagent System | Conditions | Applicability |

|---|---|---|

| MeSiCl₃ / Triethylamine | THF, 60 °C, then H₂O hydrolysis | Effective for mild cleavage of methyl carbamates. nih.gov |

| 2-Mercaptoethanol / K₃PO₄ | DMA, 75 °C | Nucleophilic deprotection suitable for sensitive substrates. organic-chemistry.org |

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | A mild method for the removal of various carbamates. organic-chemistry.org |

Stability and Reactivity Profile of the Carbamate Linkage

The carbamate linkage in this compound is known for its considerable stability, which makes it a reliable protecting group in many synthetic contexts. It is generally stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine (B6355638) in DMF) used for fluorenylmethoxycarbonyl (Fmoc) group cleavage. wikipedia.orgug.edu.pl This orthogonality is a key advantage in complex peptide synthesis. researchgate.net

The carbamate is resistant to many standard nucleophilic and reducing conditions. However, the linkage can be cleaved under forcing conditions or with specific reagents as outlined in the deprotection section. The stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the carboxylic acid moiety or side chains, without affecting the protected amine. The bond cleavage is often triggered by activating the carbonyl oxygen or by a nucleophilic attack at the carbonyl carbon. nih.gov

Reactions at the α-Chiral Center

The stereochemical integrity and the potential for stereoselective modification of the α-chiral center are of paramount importance in the application of this compound in asymmetric synthesis.

Stereochemical Integrity and Epimerization Studies

The α-proton of N-protected amino acids is susceptible to abstraction under basic conditions, which can lead to epimerization and a loss of stereochemical purity. The methoxycarbonyl group, being an electron-withdrawing urethane-type protecting group, generally provides good protection against racemization during many synthetic manipulations, such as peptide coupling reactions. However, the potential for epimerization is a critical consideration, especially under harsh basic conditions or during prolonged reaction times.

Studies on the base-catalyzed racemization of various N-protected amino acid derivatives have shown that the rate of epimerization is influenced by several factors, including the nature of the protecting group, the solvent, the base employed, and the temperature. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles suggest that strong, non-nucleophilic bases and polar aprotic solvents can facilitate the formation of the planar enolate intermediate, thereby increasing the risk of racemization.

Table 1: Factors Influencing Epimerization at the α-Chiral Center

| Factor | Influence on Epimerization | Rationale |

|---|---|---|

| Base Strength | Stronger bases increase the rate of epimerization. | Facilitate the abstraction of the α-proton to form the enolate intermediate. |

| Solvent Polarity | Polar aprotic solvents can stabilize the enolate intermediate. | Solvation of the enolate can lower the energy barrier for its formation. |

| Temperature | Higher temperatures generally increase the rate of epimerization. | Provides the necessary activation energy for proton abstraction. |

| Protecting Group | Urethane-type protecting groups (like methoxycarbonyl) are less prone to racemization than acyl-type groups. | The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the electron-withdrawing effect on the α-proton. |

During peptide synthesis, the activation of the carboxylic acid group can also enhance the acidity of the α-proton, making it more susceptible to epimerization. The choice of coupling reagents and additives is therefore crucial to maintain the stereochemical integrity of the amino acid residue.

Stereoselective Alkylation and Functionalization

The α-carbon of this compound can be stereoselectively alkylated to introduce new substituents and create quaternary chiral centers. This is typically achieved by generating a chiral enolate or its equivalent, which then reacts with an electrophile. The stereochemical outcome of the alkylation is controlled by the existing chirality of the molecule and the reaction conditions.

The general strategy involves the deprotonation of the α-proton using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The approach of the electrophile to the enolate is sterically hindered by the substituents on the chiral center, leading to a diastereoselective reaction. The use of chiral auxiliaries attached to the nitrogen or carboxyl group can further enhance the stereoselectivity.

While specific examples of stereoselective alkylation of this compound are not widely reported, the principles are well-established for other N-protected amino acids. The diastereoselectivity of such reactions is highly dependent on the nature of the base, the solvent, the temperature, and the electrophile.

Table 2: General Conditions for Stereoselective α-Alkylation of N-Protected Amino Acids

| Step | Reagents and Conditions | Purpose | Expected Outcome |

|---|---|---|---|

| Enolate Formation | Strong, non-nucleophilic base (e.g., LDA, LHMDS) in an aprotic solvent (e.g., THF) at low temperature (-78 °C). | Deprotonation of the α-proton to form a chiral enolate. | Formation of a planar enolate with a specific conformation influenced by the existing chiral center. |

| Alkylation | Addition of an electrophile (e.g., alkyl halide, benzyl (B1604629) bromide). | Introduction of a new substituent at the α-carbon. | Diastereoselective formation of the α-alkylated product. |

| Workup | Quenching with a proton source (e.g., saturated aqueous NH4Cl). | Neutralization of the reaction mixture. | Isolation of the α-functionalized amino acid derivative. |

Functionalization of the Butyl Side Chain

The butyl side chain of this compound offers opportunities for further chemical modification, allowing for the synthesis of a variety of non-proteinogenic amino acids with diverse functionalities.

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms such as oxygen, nitrogen, or halogens onto the unactivated sp³ carbons of the butyl side chain can be achieved through various modern synthetic methodologies. Catalytic C-H functionalization reactions have emerged as powerful tools for the selective introduction of functional groups at specific positions on alkyl chains.

For instance, hydroxylation at the γ- or δ-position of the side chain could potentially be achieved using enzymatic or chemo-catalytic methods. Similarly, halogenation can be introduced regioselectively using radical-based reactions, which can then serve as a handle for further transformations, such as nucleophilic substitution to introduce amines or other functional groups.

While direct C-H functionalization of this compound is not extensively documented, the principles of these reactions are applicable. The regioselectivity of such reactions would be a key challenge, often directed by steric and electronic factors.

Table 3: Potential Methods for Side Chain Functionalization

| Functionalization | Potential Reagents/Methods | Target Position | Challenges |

|---|---|---|---|

| Hydroxylation | P450 enzymes, Fenton-type reagents, transition metal catalysts. | γ, δ | Regioselectivity, over-oxidation. |

| Halogenation | N-Halosuccinimides (NBS, NCS) with radical initiators, photohalogenation. | γ, δ | Regioselectivity, potential for racemization at the α-center under harsh conditions. |

| Amination | Nitrene insertion, Hofmann-Löffler-Freytag reaction on a derivative. | γ, δ | Requires specific precursors, regioselectivity. |

Chain Elongation and Branching Reactions

The length and branching of the butyl side chain can be modified to create novel amino acid structures. Standard organic transformations can be employed for this purpose, often requiring initial functionalization of the side chain.

One classic method for chain elongation is the Arndt-Eistert homologation, which involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) results in a one-carbon chain extension. This method could be applied to a derivative of this compound where the side chain terminates in a carboxylic acid.

Branching can be introduced by converting a side-chain functional group, such as a halide or a carbonyl, into a nucleophilic or electrophilic center for C-C bond formation. For example, a Grignard reagent could be formed from a side-chain halide, which can then react with various electrophiles to introduce branches.

Table 4: Strategies for Side Chain Elongation and Branching

| Transformation | Method | Starting Material Prerequisite | Product |

|---|---|---|---|

| Chain Elongation | Arndt-Eistert Homologation | Side chain terminating in a carboxylic acid. | Homologated amino acid with an extended side chain. |

| Branching | Grignard Reaction | Halogenated side chain. | Branched side chain with a new alkyl or aryl group. |

| Branching | Aldol Condensation | Side chain containing a carbonyl group. | β-Hydroxy carbonyl derivative on the side chain. |

Applications in Advanced Organic Synthesis and Material Science

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (S)-2-((Methoxycarbonyl)amino)butanoic acid makes it an important starting material for constructing stereochemically complex target molecules. The methoxycarbonyl group provides stable protection for the amine functionality, which can be removed under specific conditions, allowing for sequential bond formation.

This compound is utilized as a non-natural amino acid residue in the synthesis of peptides and peptidomimetics. The methoxycarbonyl (Moc) group functions as an N-protecting group, analogous to the more common Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups used in solid-phase peptide synthesis (SPPS). peptide2.compeptide.com During synthesis, the carboxylic acid moiety is activated, often using carbodiimide (B86325) reagents, to facilitate amide bond formation with the free amino group of another amino acid or peptide chain. peptide2.com The incorporation of non-natural residues like this can introduce unique conformational constraints or metabolic stability to the resulting peptide.

The general strategy involves coupling the N-protected amino acid and subsequently removing the protecting group to allow for the next coupling cycle. While Fmoc is typically removed by a base (like piperidine) and Boc by a strong acid (like TFA), the Moc group's removal conditions must be chosen to avoid cleaving other protecting groups or the peptide from its solid support. peptide2.compeptide.com

The core structure of this compound, derived from (S)-2-aminobutanoic acid, is a fundamental chiral precursor in the synthesis of several significant bioactive compounds.

Ledipasvir Precursors: Ledipasvir, an antiviral agent, contains a complex molecular framework where a derivative of (S)-2-aminobutanoic acid is a key component. nih.gov The synthesis involves coupling an N-protected (S)-2-aminobutanoic acid derivative with other heterocyclic fragments. The chirality at the alpha-carbon of the amino acid is crucial for the final compound's biological recognition and activity.

Levetiracetam Precursors: (S)-2-aminobutanoic acid is a well-established starting material for the synthesis of the antiepileptic agent Levetiracetam. google.comgoogle.com The synthesis often proceeds through the corresponding amide, (S)-2-aminobutanamide. The N-protected form, this compound, can be used to synthesize this amide intermediate under controlled conditions that preserve the stereocenter.

A representative synthetic step is outlined below:

| Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|

| (S)-2-aminobutanoic acid | 1. SOCl₂/MeOH2. NH₃/MeOH | (S)-2-aminobutanamide | Formation of the key amide intermediate for subsequent cyclization. fda.gov |

Derivatives of amino acids are widely used as chiral ligands in transition-metal-catalyzed asymmetric reactions. The chiral scaffold of this compound makes it a suitable precursor for the synthesis of such ligands. By modifying the carboxylic acid and the N-protected amine, bidentate or tridentate ligands can be prepared. These ligands can then coordinate with a metal center (e.g., Palladium, Rhodium, Iridium) to create a chiral environment, enabling high enantioselectivity in reactions such as asymmetric hydrogenation, C-H activation, or allylic alkylation. nih.gov The ethyl side chain can also be functionalized to tune the steric and electronic properties of the resulting catalyst.

Synthesis of Non-Natural Amino Acid Analogs and Derivatives

Spectroscopic and Structural Elucidation Methods for S 2 Methoxycarbonyl Amino Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of (S)-2-((Methoxycarbonyl)amino)butanoic acid. Through ¹H, ¹³C, and various 2D NMR techniques, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the proton spectrum will exhibit characteristic signals for the ethyl group, the α-proton, the amide proton, and the methoxycarbonyl group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups. The α-proton, being adjacent to both the carboxylic acid and the nitrogen atom, will appear at a specific downfield region. The protons of the ethyl group will show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups, with their multiplicity determined by spin-spin coupling with neighboring protons, following the n+1 rule.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the methoxycarbonyl group are particularly deshielded and appear at the downfield end of the spectrum. The α-carbon, attached to the nitrogen and carboxyl group, will also have a characteristic chemical shift. The carbons of the ethyl group and the methoxy (B1213986) group will resonate at higher field positions.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum reveals correlations between protons that are coupled to each other, for instance, confirming the connection between the methylene and methyl protons of the ethyl group and the coupling of the α-proton to the methylene protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment. nih.govmdpi.com

| Atom | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| α-CH | C2 | ~4.0-4.5 | ~50-60 |

| -CH₂- | C3 | ~1.6-1.9 | ~25-35 |

| -CH₃ | C4 | ~0.9-1.1 | ~10-15 |

| -COOH | C1 | ~10-13 (broad) | ~170-180 |

| -NH- | N2 | ~5.0-7.0 (broad) | - |

| -C=O (urethane) | - | - | ~155-160 |

| -OCH₃ | - | ~3.6-3.8 | ~50-55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives, which allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The accurate mass of this ion is then measured.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of the methoxycarbonyl group, cleavage of the amide bond, and fragmentation of the butanoic acid side chain. The fragmentation pattern is unique to the molecule's structure and can be used for its identification. Common fragment ions for amino acids and their derivatives include losses of water, ammonia (B1221849), and carbon monoxide. nih.govresearchgate.net

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₂NO₄⁺ | 162.0761 | Protonated molecule |

| [M-H]⁻ | C₆H₁₀NO₄⁻ | 160.0615 | Deprotonated molecule |

| [M+H - H₂O]⁺ | C₆H₁₀NO₃⁺ | 144.0655 | Loss of water |

| [M+H - COOH]⁺ | C₅H₁₂NO₂⁺ | 118.0863 | Loss of the carboxyl group |

| [M+H - OCH₃]⁺ | C₅H₉NO₃⁺ | 131.0577 | Loss of the methoxy group |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the C=O stretches of both the carboxylic acid and the urethane (B1682113) group (typically in the region of 1650-1760 cm⁻¹). The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information on the C-C backbone vibrations and other symmetric stretching modes that may be weak or absent in the IR spectrum. arxiv.orgresearchgate.netnih.gov

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | - |

| N-H (Amide) | Stretching | ~3300 | ~3300 |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | ~1700-1725 |

| C=O (Urethane) | Stretching | ~1690-1710 | ~1690-1710 |

| N-H (Amide) | Bending | ~1550 | ~1550 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The presence of chromophores, or light-absorbing groups, is necessary for a molecule to exhibit a UV-Vis spectrum.

For this compound, the primary chromophores are the carbonyl groups of the carboxylic acid and the urethane. These groups contain non-bonding electrons (n) and π electrons, allowing for n → π* and π → π* transitions. The n → π* transitions of isolated carbonyl groups typically occur in the UV region around 270-300 nm and are of low intensity. The π → π* transitions occur at shorter wavelengths and have higher intensity. The UV-Vis spectrum can be useful for quantitative analysis and for detecting the presence of these chromophoric functional groups. researchgate.net

| Chromophore | Electronic Transition | Approximate λmax (nm) |

|---|---|---|

| C=O (Carboxylic Acid) | n → π | ~200-210 |

| C=O (Urethane) | n → π | ~210-220 |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is a chiral molecule, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous confirmation of the (S)-configuration at the α-carbon.

Computational and Theoretical Studies of S 2 Methoxycarbonyl Amino Butanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a staple in chemical research for predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. mdpi.com

DFT calculations are crucial for exploring the conformational landscape of flexible molecules like (S)-2-((Methoxycarbonyl)amino)butanoic acid. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out to identify stable conformers (local minima) and the transition states that connect them. nih.gov The conformer with the lowest energy is considered the most stable and representative 3D structure of the molecule. nih.gov

Table 1: Illustrative Conformational Analysis Data from a DFT Study

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C-Cα-N-C) (°) | Key Feature |

| A (Global Minimum) | 0.00 | 178.5 | Extended chain, minimal steric hindrance |

| B | 5.21 | -65.2 | Folded structure, potential intramolecular H-bond |

| C | 8.94 | 70.1 | Alternative folded conformation |

DFT is a powerful tool for elucidating reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. researchgate.netchemrxiv.org For a potential reaction involving this compound, such as hydrolysis or decarboxylation, DFT can be used to model the step-by-step transformation. researchgate.net

The process involves locating the transition state (a first-order saddle point on the potential energy surface) that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical parameter for determining reaction kinetics. researchgate.net Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This approach allows for the detailed examination of bond-breaking and bond-forming processes. researchgate.net

The electronic properties of a molecule, which govern its reactivity, can be effectively described using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbiointerfaceresearch.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. These maps identify electron-rich (red) and electron-poor (blue) regions, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis provides further details on charge distribution, donor-acceptor interactions, and bond strengths. biointerfaceresearch.com

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an all-atom MD simulation would place one or more molecules in a simulation box filled with explicit solvent molecules (e.g., water). The simulation would track the trajectory of every atom, providing insights into:

Solvation Structure: How water molecules arrange around the solute, including the formation of hydrogen bonds with the carboxyl, amino, and carbonyl groups.

Conformational Dynamics: How the molecule's conformation changes over time in solution, which may differ from the gas-phase minimum energy structure.

Thermodynamic Properties: Calculation of properties like density and viscosity of the solution. nih.gov

Transport Properties: Estimation of the diffusion coefficient of the molecule in the solvent.

These simulations are critical for understanding how the solvent environment influences the structure and behavior of the compound, which is essential for predicting its properties in real-world applications. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties, serving as a powerful aid in structure elucidation and the interpretation of experimental data. pnrjournal.com

For this compound, these calculations can predict:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Comparing the calculated chemical shifts with experimental values is a standard method for confirming molecular structure. ethz.ch Discrepancies between predicted and measured shifts can reveal subtle structural or electronic effects. aps.org

Infrared (IR) Spectra: Vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. researchgate.net These calculated frequencies correspond to specific vibrational modes of the molecule, such as C=O stretches, N-H bends, and C-H stretches. This allows for the assignment of peaks in an experimental IR spectrum, providing confirmation of the presence of specific functional groups. mdpi.combiointerfaceresearch.com

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| C=O (Carboxyl) | 175.8 | 176.2 | +0.4 |

| C=O (Carbomethoxy) | 157.2 | 157.9 | +0.7 |

| Cα | 55.4 | 56.0 | +0.6 |

| -OCH₃ | 52.1 | 52.5 | +0.4 |

| -CH₂- | 25.3 | 25.9 | +0.6 |

| -CH₃ | 10.1 | 10.5 | +0.4 |

Future Research Directions and Challenges in the Study of S 2 Methoxycarbonyl Amino Butanoic Acid

Discovery of Novel and More Efficient Enantioselective Synthetic Pathways

The development of highly efficient and stereoselective methods for the synthesis of enantiomerically pure α-amino acids remains a significant focus in organic chemistry. Future research in the synthesis of (S)-2-((Methoxycarbonyl)amino)butanoic acid is likely to concentrate on several promising areas:

Advanced Catalytic Systems : While traditional methods may rely on stoichiometric chiral auxiliaries, the future lies in the development of novel catalytic systems. This includes the exploration of new chiral ligands for transition metal catalysis and the advancement of organocatalysis. For instance, chiral aldehyde catalysis has shown promise in providing good catalytic activation and stereoselective control in asymmetric reactions of N-unprotected amino acid esters frontiersin.org. The design of new catalysts derived from structures like chiral BINOL aldehyde could lead to highly efficient and enantioselective syntheses frontiersin.org.

Chemoenzymatic and Biocatalytic Routes : The use of enzymes in synthesis offers unparalleled stereoselectivity under mild conditions. Future pathways may involve the use of engineered enzymes, such as transaminases or aminoacylases, for the direct asymmetric synthesis of the amino acid backbone nih.govrsc.orgresearchgate.net. A chemoenzymatic approach, combining chemical and enzymatic steps, can offer a powerful strategy to access complex chiral molecules, often reducing the need for extensive protecting group manipulations iupac.orgnih.govnih.gov. For example, a one-pot chemoenzymatic process could be designed where an enzyme establishes the key stereocenter, followed by a chemical step for the introduction of the methoxycarbonyl protecting group.

Flow Chemistry : Continuous flow synthesis is emerging as a powerful tool for the production of chiral molecules, including active pharmaceutical ingredients nih.govchemistryworld.com. Implementing a flow process for the synthesis of this compound could offer advantages such as improved reaction control, enhanced safety, and the potential for straightforward scaling-up. Future research could focus on developing a telescoped flow synthesis where multiple reaction steps are performed in a continuous sequence without the isolation of intermediates nih.gov.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Catalysis | High efficiency, atom economy, broad substrate scope. | Development of novel chiral ligands and organocatalysts. |

| Biocatalysis | Excellent enantioselectivity, mild reaction conditions, green approach. | Enzyme discovery and engineering, process optimization. |

| Flow Chemistry | Improved safety and control, scalability, potential for automation. | Reactor design, integration of in-line analysis, telescoped reactions. |

Exploration of Underutilized Chemical Transformations and Derivatizations

Beyond its synthesis, the utility of this compound can be expanded by exploring novel chemical transformations and derivatizations.

Protecting Group Chemistry : The methoxycarbonyl group, while common, has a range of chemical reactivities that could be further exploited. Research into selective transformations of this group in the presence of other sensitive functionalities could lead to new synthetic strategies. For instance, the development of biocatalysts for the selective cleavage of the methoxycarbonyl group under mild conditions is an area of growing interest rsc.org. Conversely, methods for the direct conversion of the N-methoxycarbonyl group to other protecting groups without deprotection could enhance synthetic flexibility.

Side-Chain Functionalization : While the ethyl side chain is relatively simple, future research could explore methods for its selective functionalization. This could involve C-H activation strategies to introduce new functional groups, thereby creating a range of novel amino acid derivatives from a common precursor.

Carboxylic Acid Derivatization : The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations. While standard amide bond formations are well-established, underutilized transformations could include its conversion to isocyanates for the synthesis of ureas and other derivatives, or its use in photoredox-catalyzed decarboxylative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly be influenced by these principles.

Biocatalytic Approaches : As mentioned, biocatalysis represents a cornerstone of green chemistry. The use of whole-cell biocatalysts or isolated enzymes can significantly reduce the environmental impact of a synthesis by operating in aqueous media and at ambient temperatures nih.govresearchgate.net. A notable example is the use of Saccharomyces cerevisiae (baker's yeast) as a whole-cell biocatalyst for the multi-step synthesis of various organic molecules, which could be adapted for the production of precursors to this compound researchgate.net.

Atom Economy and Waste Reduction : Future synthetic routes will be evaluated based on their atom economy and the amount of waste generated. Catalytic methods are inherently more atom-economical than stoichiometric approaches. The development of recyclable catalysts, whether they are transition metal complexes, organocatalysts, or enzymes, will be a key research direction.

Alternative Solvents and Reaction Conditions : A significant portion of chemical waste comes from the use of volatile organic solvents. Research into the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis and purification of this compound will be crucial. Additionally, solvent-free reaction conditions or the use of techniques like microwave-assisted synthesis can also contribute to more sustainable processes.

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are designed and optimized.

Predictive Modeling for Enantioselectivity : Machine learning models are being developed to predict the enantioselectivity of asymmetric reactions with a high degree of accuracy rsc.orgresearchgate.netchemistryworld.comnih.gov. By training these models on existing reaction data, it is possible to screen virtual libraries of catalysts and substrates to identify the optimal conditions for the synthesis of this compound, thereby reducing the need for extensive experimental screening rsc.orgnih.gov.

Reaction Optimization : ML algorithms can be used to optimize reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and selectivity. This can be particularly powerful when combined with automated flow chemistry platforms, creating self-optimizing systems that can rapidly identify the best reaction conditions nih.govacs.orgmpdata.fr.

De Novo Design of Synthetic Routes : AI tools are also being developed for retrosynthetic analysis, proposing novel synthetic routes to target molecules. These tools can be used to discover new and potentially more efficient pathways to this compound, potentially uncovering non-intuitive disconnections and reaction steps.

| AI/ML Application | Potential Impact | Data Requirements |

| Predictive Modeling | Accelerated discovery of optimal catalysts and conditions. | Large datasets of reaction outcomes (e.g., enantiomeric excess). |

| Reaction Optimization | Improved reaction yields and selectivity, reduced development time. | Real-time data from automated experiments. |

| Retrosynthesis | Discovery of novel and more efficient synthetic pathways. | Comprehensive databases of chemical reactions. |

Development of Advanced Analytical Techniques for Process Monitoring and Characterization

The ability to accurately and efficiently monitor chemical reactions and characterize products is essential for developing robust and scalable synthetic processes.

In-situ and Real-time Monitoring : Future research will likely focus on the implementation of in-situ analytical techniques, such as Raman and infrared spectroscopy, to monitor the progress of the synthesis of this compound in real-time. This is particularly relevant for flow chemistry applications, where continuous monitoring is crucial for process control and optimization amidetech.com. Colorimetric tests using indicators can also provide a simple and effective way to monitor the progress of reactions, especially in solid-phase synthesis ias.ac.inpeptide.com5z.com.

Advanced Chiral Separations : The accurate determination of enantiomeric purity is critical. While chiral High-Performance Liquid Chromatography (HPLC) is a well-established technique, future developments may include the use of Supercritical Fluid Chromatography (SFC) for faster and greener separations mdpi.com. The development of new chiral stationary phases will also continue to be an important area of research to improve resolution and expand the range of analytes that can be separated mdpi.comchromatographytoday.com.

Mass Spectrometry-based Techniques : Mass spectrometry (MS) is a powerful tool for the characterization of chemical compounds. High-resolution mass spectrometry can provide accurate mass measurements for formula confirmation. Tandem mass spectrometry (MS/MS) can be used for structural elucidation. For chiral analysis, derivatization with a chiral reagent followed by LC-MS/MS is a common approach acs.orgnih.gov. Future research may focus on the development of new derivatization reagents and direct chiral analysis methods using mass spectrometry acs.orgnih.gov.

| Analytical Technique | Application in this compound Study | Future Directions |

| In-situ Spectroscopy | Real-time monitoring of reaction progress and kinetics. | Integration with automated flow reactors for process control. |

| Chiral Chromatography | Determination of enantiomeric purity. | Development of new stationary phases for improved resolution and speed. |

| Mass Spectrometry | Structural confirmation and quantification. | Development of novel derivatization methods and direct chiral analysis. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-((Methoxycarbonyl)amino)butanoic acid in laboratory settings?

- Methodology :

- Carbamate Formation : React (S)-2-aminobutanoic acid with methyl chloroformate under basic conditions (e.g., NaHCO₃) to introduce the methoxycarbonyl group. This method is analogous to protocols described for structurally similar carbamate derivatives in patent literature .

- Coupling Agents : Use reagents like HATU or EDC/HOBt to facilitate amide bond formation, ensuring stereochemical integrity during synthesis. Optimize solvent systems (e.g., DMF or THF) to minimize racemization .

Q. What spectroscopic techniques are optimal for characterizing the stereochemical purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the methoxycarbonyl group (δ ~3.6–3.8 ppm for OCH₃) and verify stereochemistry via coupling constants in chiral centers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for related amide derivatives in crystallography reports .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose-based columns) to quantify enantiomeric excess (>98% for high-purity batches) .

Q. What safety protocols should be followed when handling this compound in experimental procedures?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Waste Disposal : Segregate chemical waste in labeled containers and dispose via certified hazardous waste services to comply with environmental regulations .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the methoxycarbonyl group .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound synthesis?

- Methodology :

- Chiral Resolution : Use preparative chiral chromatography with a polysaccharide-based column (e.g., Chiralpak IA) to isolate the (S)-enantiomer from racemic mixtures .

- Dynamic Kinetic Resolution : Catalyze racemization of the undesired (R)-enantiomer using enzymatic or metal-catalyzed systems, enabling high enantiomeric excess (>99%) .

Q. What computational approaches predict the reactivity of this compound in novel reaction pathways?

- Methodology :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic acyl substitution) to predict activation energies and regioselectivity. Validate with experimental data .

- Database Mining : Leverage databases like REAXYS and PISTACHIO to identify analogous reactions and optimize conditions (e.g., solvent, temperature) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at pH 2–12 (buffers) and 25–60°C. Monitor degradation via HPLC-MS to identify hydrolytic cleavage of the methoxycarbonyl group. Optimal stability is observed at pH 4–6 and 4°C .

- Kinetic Analysis : Calculate degradation rate constants () using Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How to design assays to evaluate the biological activity of this compound derivatives?

- Methodology :

- Enzyme Inhibition Assays : Screen derivatives against target enzymes (e.g., proteases or carboxylases) using fluorogenic substrates. Measure IC₅₀ values to assess potency .

- Cell-Based Studies : Evaluate cytotoxicity and membrane permeability in mammalian cell lines (e.g., HEK293) via MTT assays and LC-MS quantification of intracellular concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.